molecular formula C23H26N4O5 B2612520 ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate CAS No. 921551-08-8

ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate

Cat. No.: B2612520
CAS No.: 921551-08-8
M. Wt: 438.484
InChI Key: ONTRQVFWLLBEDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate resulted in ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and its derivatives underwent cyclization to produce compounds with potential for further chemical modification, illustrating the compound's utility in creating heterocyclic structures with diverse chemical properties (Paronikyan et al., 2016).

Heterocyclization in Organic Synthesis

The reactivity of related compounds in three-component spiro heterocyclization reactions has been demonstrated, providing a pathway to synthesize complex structures such as spiro[indeno[1,2-b]pyridine-4,3′-pyrroles], which have potential applications in drug discovery and development (Sal’nikova et al., 2019).

Novel Synthetic Routes and Functionalization

Research has shown innovative methods for synthesizing functionalized 4H-pyrano[3,2-c]pyridines, indicating the flexibility of these compounds in organic synthesis to create molecules with potentially valuable biological activities (Mekheimer et al., 1997).

Catalyzed Annulation Processes

Ethyl 2-methyl-2,3-butadienoate was used in a [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the compound's utility in producing structures with significant synthetic and potential pharmacological interest (Zhu et al., 2003).

Crystal Structure Analysis

Crystal structure analysis of a similar compound, dabigatran etexilate tetrahydrate, provided insights into the molecular arrangements and interactions, crucial for understanding the physical and chemical properties of these compounds and their derivatives (Liu et al., 2012).

Mechanism of Action

While the mechanism of action for the specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-3-32-22(30)16-9-11-26(12-10-16)20(28)17-14-25(2)19-18(17)24-23(31)27(21(19)29)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTRQVFWLLBEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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